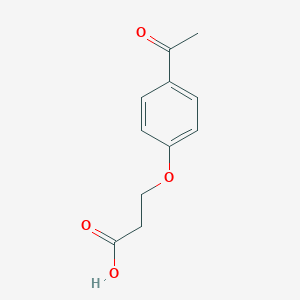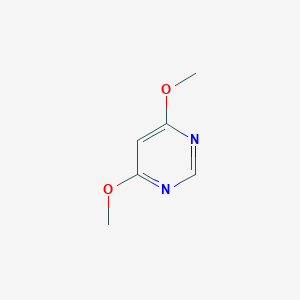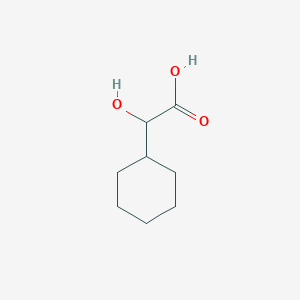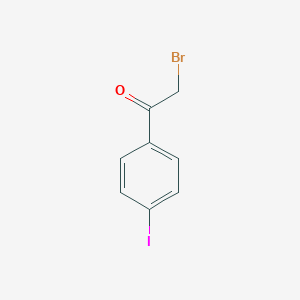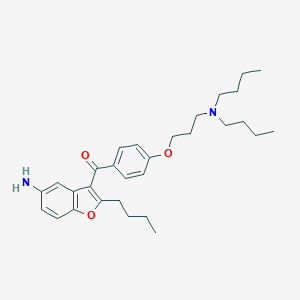
4-(tert-Butyl)-N-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(tert-Butyl)-N-methoxy-N-methylbenzamide” is a complex organic compound. Based on its name, it likely contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tert-butyl group, which is a branched alkyl group .
Molecular Structure Analysis
The molecular structure of a compound like “4-(tert-Butyl)-N-methoxy-N-methylbenzamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “4-(tert-Butyl)-N-methoxy-N-methylbenzamide” would depend on its functional groups and the reaction conditions. Similar compounds have been studied for their reactivity under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-Butyl)-N-methoxy-N-methylbenzamide” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Environmental Occurrence and Fate
Research on MTBE, a compound related to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, has shown that it is a widespread environmental contaminant due to its use as a gasoline oxygenate. It has been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Studies also highlight the presence of MTBE and its degradation products in humans, suggesting widespread exposure through food intake, dust ingestion, and the use of personal care products (Liu & Mabury, 2020).
Biodegradation and Remediation
The biodegradation and remediation of MTBE, a compound similar to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, have been subjects of intensive research. Aerobic and anaerobic biodegradation pathways have been explored, with key intermediates identified as tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA). Research efforts have been directed toward enhancing the in situ bioremediation of MTBE through methods such as bioaugmentation and the addition of air or oxygen to stimulate the activity of degrading microorganisms (Fiorenza & Rifai, 2003).
Toxicity and Environmental Impact
The toxicity and environmental impact of compounds similar to 4-(tert-Butyl)-N-methoxy-N-methylbenzamide, such as MTBE, have been documented. MTBE has been shown to cause various adverse effects, including endocrine disruption and potential carcinogenicity in environmental species. Concerns have also been raised about its persistence in the environment and the difficulty of removing it from water sources through conventional treatment methods (Schneider & Lim, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-tert-butyl-N-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLVUAPKIAQHFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388115 |
Source


|
| Record name | 4-(tert-Butyl)-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208188-23-2 |
Source


|
| Record name | 4-(tert-Butyl)-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

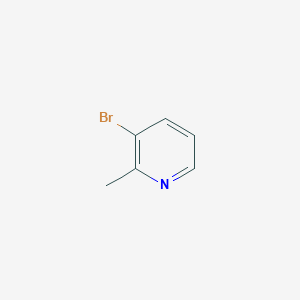

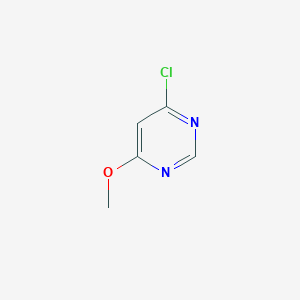
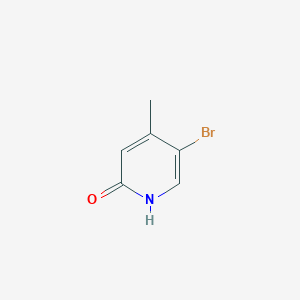
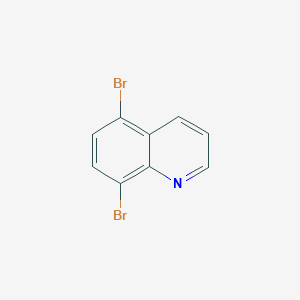
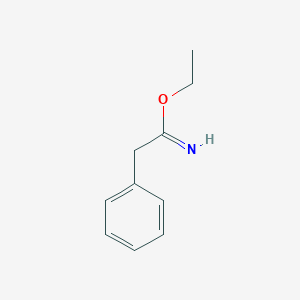
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)

